![molecular formula C14H20N2O4S B4119559 2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4119559.png)
2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the indazole family of synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.
Mechanism of Action
2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide acts as an agonist for the CB1 and CB2 receptors in the endocannabinoid system. This results in the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. The exact mechanism of action of this compound is still being investigated.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been found to have anxiolytic and analgesic effects, as well as potential neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its high affinity for the CB1 and CB2 receptors, which allows for the investigation of specific effects on the endocannabinoid system. However, limitations include the potential for toxicity and the need for appropriate safety measures when handling this compound.
Future Directions
For research on 2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide include investigating its potential therapeutic applications, such as in the treatment of pain and anxiety disorders. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, research could focus on the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential.
Scientific Research Applications
2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been used in various scientific studies, including its use as a reference standard for the identification and quantification of synthetic cannabinoids in biological matrices. It has also been used in studies investigating the effects of synthetic cannabinoids on the endocannabinoid system and their potential therapeutic applications.
properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-16(21(2,18)19)13-8-4-3-7-12(13)14(17)15-10-11-6-5-9-20-11/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFUSHRRVVHJMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NCC2CCCO2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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